テトラメチルアンモニウムホルミエート

概要

説明

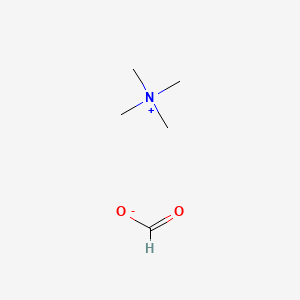

Tetramethylammonium formate is a chemical compound with the molecular formula (CH₃)₄N(HCOO). It is a quaternary ammonium salt formed by the combination of tetramethylammonium and formate ions. This compound is known for its high solubility in water and is used in various chemical and industrial applications.

科学的研究の応用

Tetramethylammonium formate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a phase-transfer catalyst.

Biology: It is employed in the preparation of biological samples for mass spectrometry.

Medicine: It is used in the formulation of certain pharmaceuticals.

Industry: It is utilized in the production of specialty chemicals and as a corrosion inhibitor in stainless steel systems

作用機序

Target of Action

Tetramethylammonium formate, a quaternary ammonium compound, primarily targets muscarinic receptors in post-ganglionic nerve endings in smooth muscles, cardiac muscle, and exocrine glands . It also acts on nicotinic acetylcholine receptors . In addition, it has been found to interact with UDP-glucose 4-epimerase .

Mode of Action

Tetramethylammonium formate acts as an agonist at muscarinic receptors, stimulating these receptors and causing changes in the post-ganglionic nerve endings . In skeletal muscle, it initially causes fasciculations, then paralysis, as a result of the depolarization from stimulation of nicotinic ACh receptors .

Biochemical Pathways

It is known that it can influence the reversible epimerization of udp-glucose to udp-galactose and the reversible epimerization of udp-n-acetylglucosamine to udp-n-acetylgalactosamine .

Result of Action

The molecular and cellular effects of Tetramethylammonium formate’s action are complex. It can cause depolarization and subsequent paralysis in skeletal muscle due to its action on nicotinic ACh receptors . It also stimulates muscarinic receptors in various tissues, leading to changes in smooth muscle, cardiac muscle, and exocrine gland function .

準備方法

Synthetic Routes and Reaction Conditions: Tetramethylammonium formate can be synthesized through the reaction of tetramethylammonium hydroxide with formic acid. The reaction proceeds as follows:

(CH3)4N(OH)+HCOOH→(CH3)4N(HCOO)+H2O

This reaction is typically carried out in an aqueous medium at room temperature.

Industrial Production Methods: In industrial settings, tetramethylammonium formate is produced by neutralizing tetramethylammonium hydroxide with formic acid. The process involves careful control of reaction conditions to ensure high purity and yield. The resulting solution is then concentrated to the desired concentration, typically around 30% w/w in water .

化学反応の分析

Types of Reactions: Tetramethylammonium formate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce carbon dioxide and tetramethylammonium hydroxide.

Reduction: It can be reduced to form methanol and tetramethylammonium hydroxide.

Substitution: It can participate in nucleophilic substitution reactions, where the formate ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various nucleophiles, including halides and alkoxides, can be used under mild conditions.

Major Products:

Oxidation: Carbon dioxide and tetramethylammonium hydroxide.

Reduction: Methanol and tetramethylammonium hydroxide.

Substitution: Depending on the nucleophile, different substituted products are formed.

類似化合物との比較

Tetramethylammonium chloride: Similar in structure but contains chloride instead of formate.

Tetramethylammonium hydroxide: Contains hydroxide instead of formate.

Tetramethylammonium acetate: Contains acetate instead of formate.

Uniqueness: Tetramethylammonium formate is unique due to its combination of formate and tetramethylammonium ions, which imparts specific chemical properties such as high solubility in water and the ability to act as a mild reducing agent. Its applications in corrosion inhibition and phase-transfer catalysis also distinguish it from other similar compounds .

生物活性

Tetramethylammonium formate (TMAF) is a quaternary ammonium salt with the formula CHNO. It is formed from the tetramethylammonium cation and the formate anion. This compound exhibits notable biological activity, particularly in its interactions with cellular membranes, its pharmacological properties, and its potential applications in various fields including chemical synthesis and drug development.

Chemical Structure and Properties

The structure of tetramethylammonium formate features a positively charged tetramethylammonium ion paired with a formate ion, which consists of two oxygen atoms sharing a single negative charge. The unique arrangement of these ions contributes to TMAF's properties:

- Cation : Tetramethylammonium

- Anion : Formate

The calculated charge distribution on the formate anion indicates that the oxygens exhibit a combined charge of approximately , which influences its reactivity and interaction with biological systems .

Membrane Interaction and Cell Penetration

Research has demonstrated that TMAF can penetrate cell membranes without causing significant disruption. In studies involving dendritic cells, TMAF-coated nanoparticles showed enhanced membrane penetration compared to other cationic nanoparticles, suggesting a lower cytotoxic profile. Specifically, cells treated with TMAF nanoparticles exhibited a survival rate of approximately 90%, compared to only 34% for those treated with traditional cationic particles .

Pharmacokinetics

Tetramethylammonium salts, including TMAF, are known for their rapid absorption and distribution in biological systems. Studies indicate that TMA is readily absorbed from the gastrointestinal tract, achieving nearly 100% absorption within 60 to 90 minutes. Following intraperitoneal administration in animal models, TMAF was found to distribute quickly throughout the body, particularly accumulating in the liver and kidneys .

Case Studies

-

Cell Membrane Penetration Study :

- Objective : To evaluate the penetration efficiency of TMAF-coated nanoparticles.

- Method : Dendritic cells were treated with various nanoparticles, including those coated with TMAF.

- Results : Approximately 50% of cells treated with TMAF nanoparticles exhibited cytosolic localization of calcein dye, indicating successful membrane penetration without significant disruption .

-

Toxicity Assessment :

- Objective : To assess the cytotoxic effects of TMAF compared to other quaternary ammonium compounds.

- Method : Colony-forming assays were conducted post-treatment with varying concentrations of TMAF.

- Results : Cells treated with TMAF demonstrated high viability (90% survival), contrasting sharply with lower viability in cells treated with more toxic cationic agents .

Applications

Tetramethylammonium formate is utilized in various applications due to its unique properties:

- Chemical Synthesis : It serves as a reagent in organic synthesis processes, facilitating reactions due to its ionic nature.

- Pharmaceutical Research : Its ability to penetrate cell membranes makes it a candidate for drug delivery systems.

- Biological Studies : Used as a model compound for studying ionic interactions and membrane dynamics.

Summary Table of Biological Activity

| Property | Description |

|---|---|

| Chemical Formula | CHNO |

| Cation | Tetramethylammonium |

| Anion | Formate |

| Absorption | Nearly 100% within 60-90 minutes |

| Distribution | Rapid; highest in liver and kidneys |

| Membrane Penetration | Effective; minimal cytotoxicity |

特性

IUPAC Name |

tetramethylazanium;formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N.CH2O2/c1-5(2,3)4;2-1-3/h1-4H3;1H,(H,2,3)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWIYWFVQZQOECA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C.C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7069312 | |

| Record name | Tetramethylammonium formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7069312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59138-84-0 | |

| Record name | Tetramethylammonium formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59138-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanaminium, N,N,N-trimethyl-, formate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059138840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylammonium formate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanaminium, N,N,N-trimethyl-, formate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethylammonium formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7069312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylammonium formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of tetramethylammonium formate in the hardmask composition described in the research?

A1: While the abstract mentioning tetramethylammonium formate doesn't specify its exact role [], it lists it as one component within a group of compounds used in a hardmask composition for under-photoresist layers in semiconductor manufacturing. This suggests that tetramethylammonium formate might be involved in improving specific properties of the hardmask, such as:

Q2: Are there any known toxicity concerns associated with tetramethylammonium formate?

A2: One of the provided abstracts discusses tetramethylammonium formate poisoning []. While the abstract doesn't elaborate on the specifics of the poisoning, it highlights the importance of considering potential toxicological risks associated with this compound. Further research on the safety profile, including potential acute and chronic toxicity, would be crucial for understanding safe handling and usage guidelines.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。